molecular formula C10H6BrNO2 B8736841 2-Naphthalenol, 6-bromo-1-nitroso- CAS No. 27428-78-0

2-Naphthalenol, 6-bromo-1-nitroso-

Cat. No. B8736841
Key on ui cas rn: 27428-78-0
M. Wt: 252.06 g/mol
InChI Key: ZHBZWHMJJIBGSH-UHFFFAOYSA-N
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Patent
US05082932

Procedure details

84.8 g (0.337 mol) of crude 1-nitroso-6-bromo-β-naphthol were stirred into a solution of 97.5 g (0.939 mol) of sodium hydrogen sulfite and 4.0 g (0.1 mol) of sodium hydroxide solution in 376 ml of water at room temperature. The suspension was made up to 1350 ml with water and stirred for 24 hours at room temperature. Then 6.8 g (8% of the amount taken) of the solution residue were separated off by filtration. Then acidification was carried out with 119.4 g (1.17 mol) of 96%-strength sulfuric acid at no more than 30° C. and the product was crystallized out for 48 hours at room temperature. After filtration by suction and drying, 92.0 g (86%) of 1-amino-2-hydroxy-6-bromo-4-naphthalene sulfonic acid were obtained.
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
376 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:14])=O.[S:15]([O-:18])([OH:17])=[O:16].[Na+].[OH-].[Na+]>O>[NH2:1][C:3]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[C:6]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:5][C:4]=1[OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
84.8 g
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC(=CC=C12)Br)O
Name
Quantity
97.5 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
376 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated off by filtration
CUSTOM
Type
CUSTOM
Details
was carried out with 119.4 g (1.17 mol) of 96%-strength sulfuric acid at no more than 30° C.
CUSTOM
Type
CUSTOM
Details
the product was crystallized out for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
After filtration by suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=C(C2=CC(=CC=C12)Br)S(=O)(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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